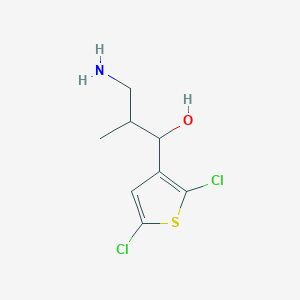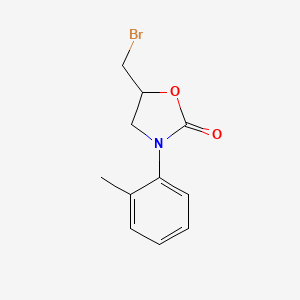
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylphenyl)-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF), low to moderate temperatures.
Major Products:
- Substituted oxazolidinones
- Oxidized oxazolidinone derivatives
- Reduced oxazolidinone derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
- 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Comparison: Compared to its analogs, 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one exhibits unique reactivity due to the presence of the bromomethyl group. Bromine is a better leaving group than chlorine or iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity may differ due to variations in the electronic and steric effects of the substituents.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3 |
Clave InChI |
VVSZWGBPCLTQGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CC(OC2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


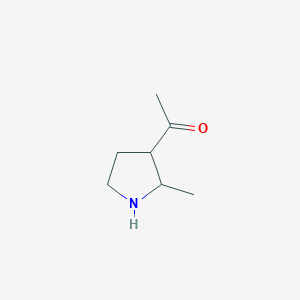
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)


![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
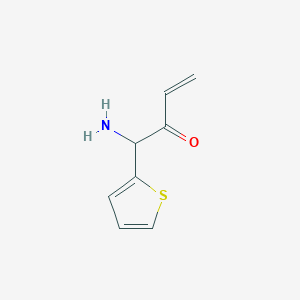


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
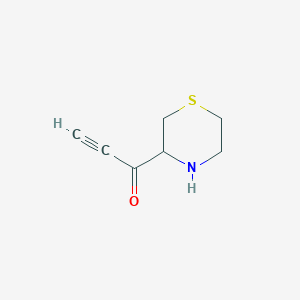
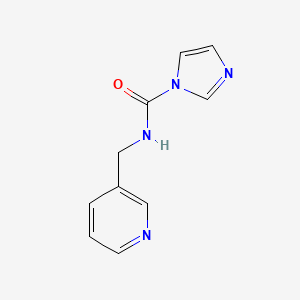
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
